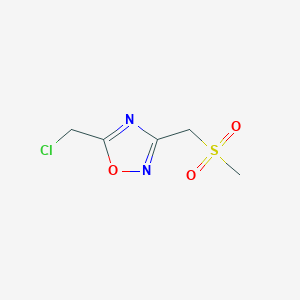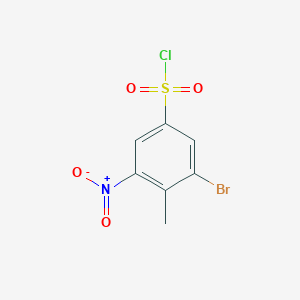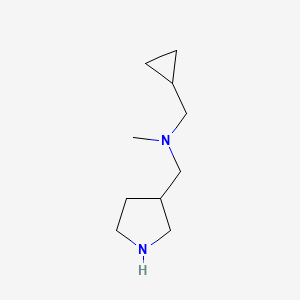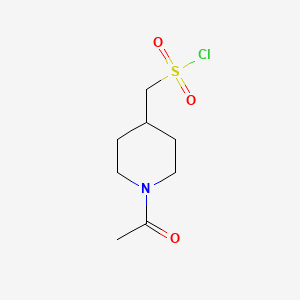![molecular formula C13H18BrCl2NO B1374575 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-90-7](/img/structure/B1374575.png)
2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
“2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in scientific experiments. It belongs to the class of organic compounds known as piperidines . The CAS number for this compound is 1219982-90-7 .
Molecular Structure Analysis
The molecular formula of “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is C13H18BrCl2NO . The molecular weight is 355.10 g/mol . Unfortunately, the specific details about the 2D or 3D structure are not available .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, a derivative of 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, has been observed to reduce food intake and weight gain in obese rats. This suggests its potential in studying metabolic activities related to obesity (Massicot, Steiner, & Godfroid, 1985).
Antimicrobial Activities
Synthesized compounds closely related to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been evaluated for antimicrobial activities. These compounds have shown moderate activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Ovonramwen, Owolabi, & Oviawe, 2019).
Neuroprotection Studies
A series of aryloxyethylamine derivatives, which include compounds structurally similar to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have shown potential neuroprotective effects against cell death in rat pheochromocytoma cells (PC12 cells). This research suggests their use as neuroprotective agents for the development of new anti-ischemic stroke agents (Zhong et al., 2020).
Cytotoxic and Anticancer Agents
Compounds like 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, related to 2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized and identified as a novel class of cytotoxic and anticancer agents. These compounds display significant cytotoxicity toward various cancer cell lines, suggesting their potential as anticancer agents (Dimmock et al., 1998).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , have been synthesized and evaluated for anti-acetylcholinesterase activity. This activity is relevant for research in neurodegenerative diseases, such as Alzheimer's disease (Sugimoto et al., 1990).
Safety And Hazards
The safety data sheet (SDS) for “2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” provides several precautionary statements. For example, it advises obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, and not spraying on an open flame or other ignition source . It also advises against allowing contact with air and any possible contact with water, because of violent reaction and possible flash fire .
Eigenschaften
IUPAC Name |
2-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-9-10(15)4-5-13(12)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFWCLNGFNXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)


![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)
![3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374507.png)


![2-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374511.png)
![3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374512.png)
![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)